molecular formula C14H12ClNOS B5794714 3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide

3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide

Cat. No. B5794714
M. Wt: 277.8 g/mol
InChI Key: MEECPSQKDPOBDW-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide, also known as CTM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the acrylamide family, which is known for its diverse range of biological activities. CTM has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. 3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide has been shown to inhibit the activation of NF-κB, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
In addition to its anti-inflammatory activity, 3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit analgesic and antitumor effects. 3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. The analgesic effects of 3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide are thought to be due to its ability to inhibit the production of prostaglandin E2, a key mediator of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide is its relatively straightforward synthesis method, which makes it accessible for large-scale production. 3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide has also been shown to exhibit a wide range of biological activities, making it a versatile tool for scientific research. However, one limitation of 3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the study of 3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide. One area of investigation is the development of 3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide derivatives with improved activity and reduced toxicity. Another area of interest is the investigation of 3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide's potential applications in the treatment of inflammatory diseases and cancer. Additionally, the mechanism of action of 3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways. Overall, 3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide is a promising compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide involves the reaction of 4-chlorobenzaldehyde with 2-thienylacetic acid to form the corresponding acid. This acid is then converted to the corresponding acid chloride, which is then reacted with acrylamide to yield 3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide. The synthesis of 3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide is relatively straightforward and has been optimized for large-scale production.

Scientific Research Applications

3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of investigation is its anti-inflammatory activity. 3-(4-chlorophenyl)-N-(2-thienylmethyl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in vitro and in vivo. This makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c15-12-6-3-11(4-7-12)5-8-14(17)16-10-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEECPSQKDPOBDW-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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